![molecular formula C17H15ClN2O3S3 B3410027 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895443-47-7](/img/structure/B3410027.png)
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves complex chemical reactions. For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated to assess their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives have been the subject of extensive research in the fields of medical science and pharmaceuticals. They are remarkably effective compounds with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thiophene, it has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure have been synthesized and studied for their antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This suggests that “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide” may also have potential antimicrobial applications.
Anticancer Activity
The compound may have potential anticancer activity . Similar compounds have been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Analgesic and Anti-inflammatory Activity
There is potential for the compound to be used in the treatment of analgesia and inflammation . Derivatives of similar compounds have been synthesized and studied for these properties.
Drug Resistance Combat
The compound could potentially be used to combat drug resistance in pathogens and cancerous cells . Research has been conducted on similar compounds to study their pharmacological activities.
Molecular Docking Studies
The compound could be used in molecular docking studies to understand the binding mode of active compounds with receptors . This can help in the development of new drugs with improved efficacy and reduced side effects.
Synthesis of New Compounds
The compound could be used as a building block in the synthesis of new compounds with potential medicinal properties . The thiazole nucleus in the compound is known to exhibit various medicinal properties.
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Mechanism of Action
Target of Action
The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are also mediators of inflammation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 . The inhibition of these enzymes leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation .
Biochemical Pathways
The compound affects the cyclooxygenase (COX) and lipoxygenase (LOX) pathways . These pathways are involved in the synthesis of prostaglandins and leukotrienes, respectively. By inhibiting the enzymes COX-1, COX-2, and 5-LOX, the compound reduces the production of these inflammatory mediators, leading to an anti-inflammatory effect .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the production of prostaglandins and leukotrienes, the compound can reduce the symptoms of inflammation, such as pain and swelling .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c1-11-2-4-12(5-3-11)26(22,23)9-8-16(21)20-17-19-13(10-24-17)14-6-7-15(18)25-14/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOUPGLLHMZKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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